

# Application Note: Lonicerin Extraction from *Lonicera japonica* Flowers

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## Compound of Interest

Compound Name: *Lonicerin*

Cat. No.: B1683047

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Audience: Researchers, scientists, and drug development professionals.

Introduction *Lonicera japonica* Thunb., commonly known as Japanese honeysuckle, is a plant widely used in traditional medicine, particularly for its anti-inflammatory, antibacterial, and antiviral properties.[1][2] The flowers of *L. japonica* are a rich source of various bioactive compounds, including flavonoids, organic acids, and triterpenoid saponins.[1] Among these, **lonicerin** (also known as veronicastroside), a flavonoid glycoside, is recognized for its significant therapeutic potential.[3][4] **Lonicerin** exerts potent anti-inflammatory and immunomodulatory effects, making it a compound of interest for drug development.[3][5] Mechanistic studies have revealed that **lonicerin** can mitigate inflammatory responses by targeting key signaling pathways, such as the EZH2/NF-κB pathway.[3][6] This document provides detailed protocols for the extraction, purification, and quantification of **lonicerin** from *L. japonica* flowers.

## Experimental Protocols

### Protocol for Lonicerin Extraction

This section details two common methods for extracting **lonicerin** and other flavonoids from dried *Lonicera japonica* flower buds.

#### a) Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method that uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.

- Materials and Equipment:
  - Dried, powdered *Lonicera japonica* flower buds (60-mesh sieve).[7]
  - 75% Methanol.[7]
  - Ultrasonic bath or probe sonicator (e.g., 200 W, 40 Hz).[7]
  - Laboratory centrifuge.
  - 0.22  $\mu$ m membrane filter.
  - Rotary evaporator.
- Procedure:
  - Accurately weigh 0.25 g of powdered *L. japonica* flower buds.[7]
  - Add 20 mL of 75% methanol to the powder, establishing a solid-to-liquid ratio of 1:80 (g/mL).[7]
  - Place the mixture in an ultrasonic bath and sonicate for 60 minutes.[7] Maintain a constant temperature, for example, 50-60°C, to enhance extraction efficiency.[8]
  - After sonication, cool the mixture to room temperature. Replenish any solvent lost during the process with 75% methanol.[7]
  - Centrifuge the extract at 12,000 rpm for 10 minutes to pellet the solid material.[7]
  - Carefully collect the supernatant and filter it through a 0.22  $\mu$ m membrane.[7]
  - The filtered extract can be concentrated using a rotary evaporator at a controlled temperature (e.g., 60°C) to obtain the crude extract.[9] Store the crude extract at -20°C for further analysis.

#### b) Microwave-Assisted Extraction (MAE)

MAE is a rapid extraction technique that uses microwave energy to heat the solvent and sample, leading to efficient extraction in a shorter time.

- Materials and Equipment:
  - Dried, powdered *Lonicera japonica* flower buds.
  - 50% Ethanol.[\[1\]](#)
  - Microwave extraction system.
  - Laboratory centrifuge.
  - 0.22 µm membrane filter.
- Procedure:
  - Weigh a suitable amount of powdered flower buds.
  - Add 50% ethanol to achieve a solid-to-liquid ratio of 1:10 (w/v).[\[1\]](#)
  - Set the extraction temperature to 60°C and apply microwave irradiation for a short duration, for instance, 5 minutes.[\[1\]](#)
  - After extraction, allow the sample to cool.
  - Process the mixture by centrifugation and filtration as described in the UAE protocol (Steps 5-6).

## Protocol for Lonicerin Purification

Purification of the crude extract is necessary to isolate **lonicerin** from other co-extracted compounds. High-Speed Counter-Current Chromatography (HSCCC) is an effective technique for this purpose.

- Materials and Equipment:
  - Crude extract from *L. japonica*.

- HSCCC instrument.
- Two-phase solvent system: Ethyl acetate–ethanol–water (4:1:5, v/v).[\[10\]](#)
- Fraction collector.
- HPLC system for fraction analysis.
- Procedure:
  - Prepare the two-phase solvent system by mixing ethyl acetate, ethanol, and water in a 4:1:5 volume ratio in a separatory funnel. Allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.[\[10\]](#)
  - Equilibrate the HSCCC system by first filling the column with the stationary phase and then pumping the mobile phase at a specific flow rate (e.g., 1.5 mL/min) until hydrodynamic equilibrium is reached.[\[10\]](#)
  - Dissolve a known amount of the crude extract (e.g., 110 mg) in a suitable volume of the solvent system.[\[10\]](#)
  - Inject the sample into the HSCCC system.
  - Begin elution with the mobile phase and collect fractions at regular intervals using a fraction collector.
  - Analyze the collected fractions using HPLC to identify those containing **lonicerin** with high purity.
  - Pool the high-purity fractions and evaporate the solvent to obtain purified **lonicerin**.

## Protocol for Lonicerin Quantification

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a reliable method for the quantitative analysis of **lonicerin**.[\[11\]](#)[\[12\]](#)

- Materials and Equipment:

- HPLC system with DAD detector (e.g., Dionex).[11][12]
- C18 column (e.g., Luna C18, 5µm, 4.6mm × 150mm).[11][12]
- Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.[11][12]
- Mobile Phase B: Acetonitrile.[11][12]
- **Lonicerin** analytical standard.
- Sample extracts.
- Chromatographic Conditions:
  - Column Temperature: 25°C.[11][12]
  - Flow Rate: 1.0 mL/min.[11][12]
  - Injection Volume: 10 µL.[11][12]
  - Detection Wavelength: UV detection can be set at 205, 254, 280, and 330 nm to monitor multiple compounds simultaneously.[11][12]
  - Gradient Elution: A suitable gradient of Mobile Phase B (acetonitrile) in Mobile Phase A (0.1% TFA) should be established to achieve good separation.
- Procedure:
  - Prepare a stock solution of the **lonicerin** standard in methanol. Create a series of working standard solutions by serial dilution to generate a calibration curve.
  - Prepare the sample solution by dissolving the crude or purified extract in the mobile phase or methanol.
  - Inject the standard solutions in triplicate to establish a calibration curve (peak area vs. concentration).
  - Inject the sample solutions to be analyzed.

- Identify the **lonicerin** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of **lonicerin** in the sample using the linear regression equation derived from the calibration curve.

## Data Presentation

### Quantitative Extraction & Analysis Data

The efficiency of extraction and the reliability of the analytical method are summarized below.

Table 1: Comparison of Extraction Methods for Bioactive Compounds from *Lonicera* species.

Method	Solvent	Temp. (°C)	Time (min)	S/L Ratio	Key Compound Yield	Reference
UAE	75% Methanol	50-60	60	1:80 g/mL	Not specified for lonicerin	[7][8]
MAE	50% Ethanol	60	5	1:10 w/v	Chlorogenic Acid: 6.14%	[1]
UAE	ChCl:EG (DES)	51	43	22 mL/g	Saponins: 101.8 mg/g	[13]
Enzymatic	80% Ethanol	80	130	35:1 mL/g	Polyphenols: 3.03%	[14]

Note: Data for UAE and MAE on *L. japonica* for **lonicerin** specifically is limited; related compounds and species are shown for reference.

Table 2: HPLC-DAD Method Validation Parameters for **Lonicerin** Quantification.

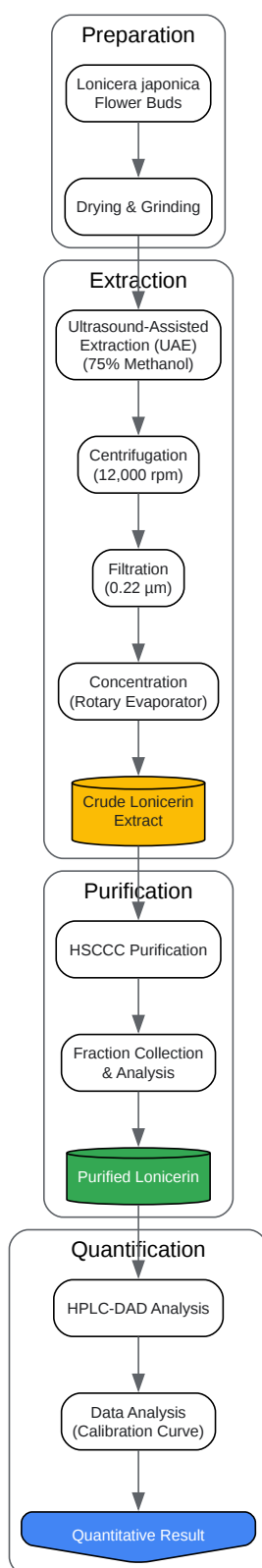
Parameter	Value	Reference
Linearity ( $r^2$ )	> 0.9989	[11][12]
Limit of Detection (LOD)	1.11 - 3.18 $\mu\text{g/mL}$ *	[11][12]
Limit of Quantification (LOQ)	3.33 - 9.54 $\mu\text{g/mL}$ *	[11][12]
Intra-day Precision (RSD)	< 2.91%	[11][12]
Inter-day Precision (RSD)	< 3.48%	[11][12]
Accuracy (Recovery)	98.22% - 103.47% (Lonicerin: 1.52% RSD)	[11][12]

\*Ranges are for eight compounds analyzed simultaneously, including **lonicerin**.

## Visualizations

## Experimental Workflow

The overall process from raw material to quantified compound is outlined below.



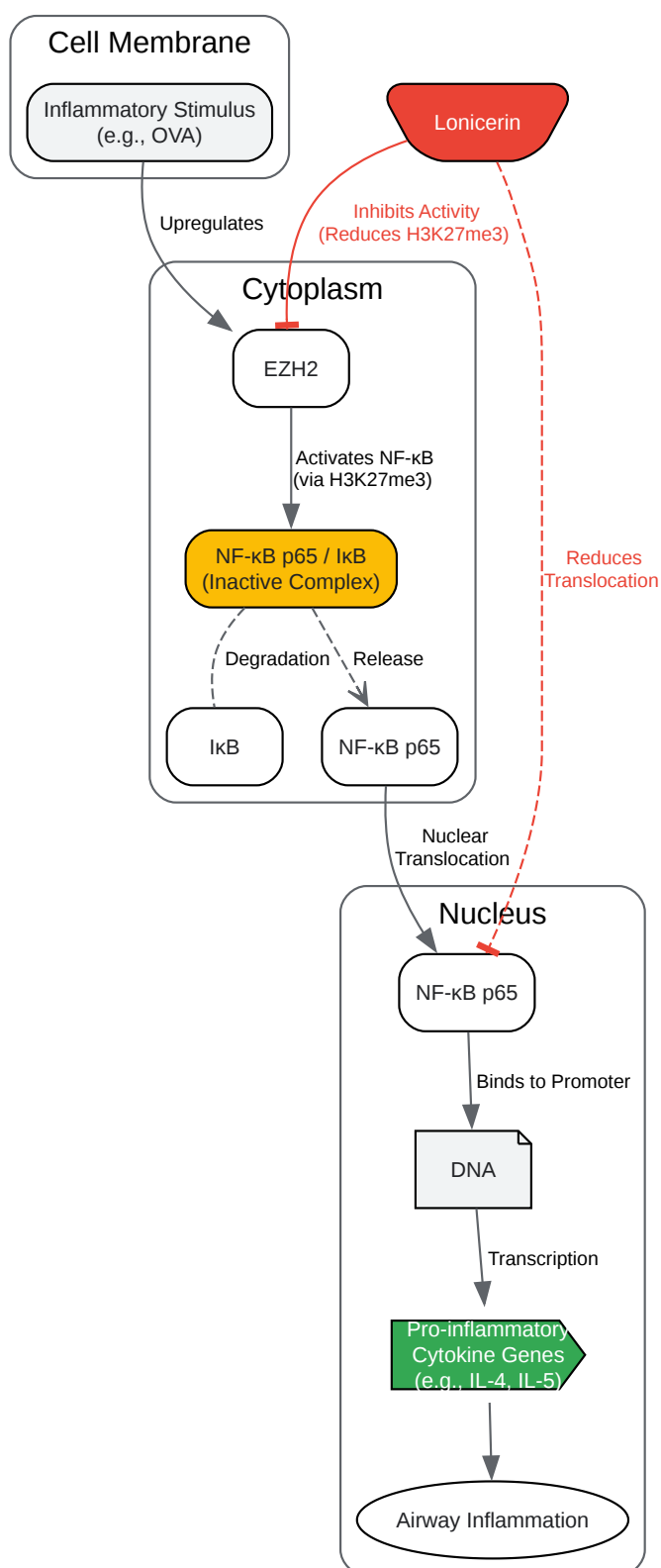
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Caption: Workflow for **Lonicerin** Extraction, Purification, and Quantification.



## Lonicerin Signaling Pathway

**Lonicerin** has been shown to exert anti-inflammatory effects by inhibiting the EZH2/NF- $\kappa$ B signaling pathway.



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Caption: **Lonicerin** inhibits the EZH2/NF-κB inflammatory signaling pathway.[6]

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